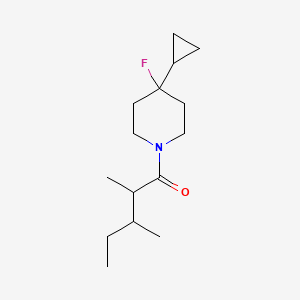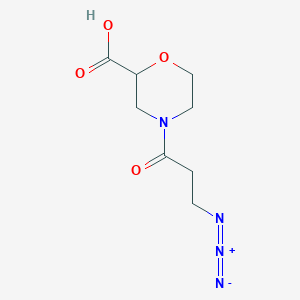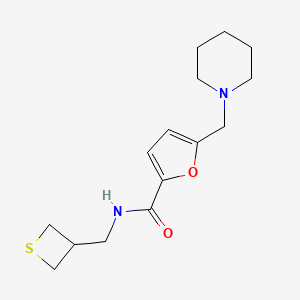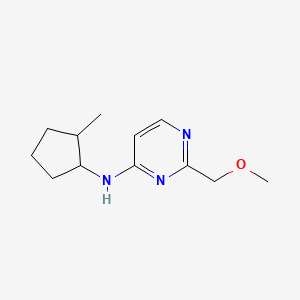![molecular formula C13H14F2N4 B7095399 6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7095399.png)
6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethyl)-6-(difluoromethyl)pyrimidin-4-amine
- (4~{S},6~{S})-4-[2,4-bis(fluoranyl)phenyl]-4-methyl-6-(difluoromethyl)pyrimidin-4-amine
Uniqueness
6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine is unique due to its specific difluoromethyl and pyridinyl substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4/c1-9-3-4-10(16-6-9)7-19(2)12-5-11(13(14)15)17-8-18-12/h3-6,8,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMWAYGSRKPHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CN(C)C2=NC=NC(=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-fluoro-N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrimidin-4-amine](/img/structure/B7095325.png)

![4-[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazine-1-carbonyl]-3-fluorobenzenesulfonic acid](/img/structure/B7095344.png)

![Methyl 2-[(4-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]acetate](/img/structure/B7095354.png)
![N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine](/img/structure/B7095355.png)
![6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B7095362.png)
![6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl-(8-methylindolizin-2-yl)methanone](/img/structure/B7095369.png)
![[1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol](/img/structure/B7095390.png)
![6-(difluoromethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine](/img/structure/B7095412.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one](/img/structure/B7095417.png)

![2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine](/img/structure/B7095424.png)

